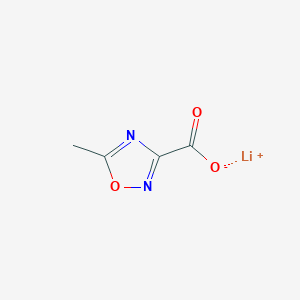
2-(4-ethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Research has investigated the metabolism of chloroacetamide herbicides, such as acetochlor, in human and rat liver microsomes, highlighting the metabolic pathways and the role of cytochrome P450 isoforms in the biotransformation of these compounds. These studies are crucial for understanding the environmental impact and health risks associated with the use of chloroacetamide herbicides in agriculture (Coleman et al., 2000).
Hydrogen, Stacking, and Halogen Bonding in N-Phenylacetamide Derivatives
Investigations into the structural, electronic, and interaction properties of N-phenylacetamide derivatives, including hydrogen bonding, stacking interactions, and halogen bonding, have been conducted. These studies provide insights into the molecular interactions that stabilize crystal packing and influence the physical properties of these compounds, which is valuable for the design of new materials and pharmaceuticals (Gouda et al., 2022).
Chemoselective Acetylation of Aminophenols
Research on the chemoselective acetylation of aminophenols to produce specific acetamide derivatives highlights the synthetic routes and optimization processes for producing intermediates used in pharmaceuticals. Such studies demonstrate the importance of catalyst selection and reaction conditions in achieving high selectivity and yield (Magadum & Yadav, 2018).
Synthesis and Biological Activity of Naphthalene Derivatives
The synthesis and evaluation of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives for their binding affinity and activity at sigma receptors underscore the therapeutic potential of naphthalene derivatives in drug development. Such compounds have shown promise in antiproliferative activity, suggesting potential applications in cancer research and treatment (Berardi et al., 2005).
Co-crystals and Salts of Quinoline Derivatives
Studies on the formation of co-crystals and salts of quinoline derivatives with amide bonds elucidate the structural aspects and interaction mechanisms that contribute to the stability and properties of these compounds. This research is relevant for the design of materials with specific optical, electronic, or pharmaceutical properties (Karmakar et al., 2009).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-25-19-9-7-16(8-10-19)13-20(23)22-15-21(24)12-11-17-5-3-4-6-18(17)14-21/h3-10,24H,2,11-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZLBYMHNVCJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2550117.png)
![1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2550119.png)


![Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2550124.png)

![2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B2550128.png)
![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2550129.png)

![2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid](/img/structure/B2550132.png)

![(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one](/img/structure/B2550135.png)
![4-(difluoromethyl)-2-ethyl-3-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2550137.png)
